1-(3-Fluorophenyl)heptan-1-one

Description

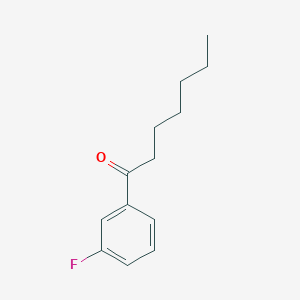

1-(3-Fluorophenyl)heptan-1-one is a fluorinated aromatic ketone characterized by a seven-carbon aliphatic chain terminating in a ketone group attached to a meta-fluorinated benzene ring. The fluorine atom at the 3-position of the phenyl ring enhances the compound's electronic properties, influencing its reactivity and interactions in synthetic or biological systems.

Properties

IUPAC Name |

1-(3-fluorophenyl)heptan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FO/c1-2-3-4-5-9-13(15)11-7-6-8-12(14)10-11/h6-8,10H,2-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHPIJYUCBPLPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Fluorophenyl)heptan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-fluorobenzene with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.

Another method involves the Suzuki-Miyaura coupling reaction, where 3-fluorophenylboronic acid is coupled with heptanoyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is carried out under mild conditions and provides a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation due to its simplicity and cost-effectiveness. The process is optimized to ensure high purity and yield, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)heptan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: 3-Fluorobenzoic acid.

Reduction: 1-(3-Fluorophenyl)heptanol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used

Scientific Research Applications

1-(3-Fluorophenyl)heptan-1-one has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its use as a precursor for the synthesis of pharmaceutical agents.

Material Science: It is used in the development of novel materials with specific properties, such as fluorinated polymers.

Analytical Chemistry: The compound is employed as a standard or reference material in various analytical techniques

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)heptan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity for certain targets, influencing its pharmacokinetic and pharmacodynamic properties .

Comparison with Similar Compounds

1-Phenyl-2,3-di(pyridin-2-yl)heptan-1-one (21)

- Structure: Features a phenyl group and two pyridyl substituents on the heptanone backbone.

- Synthesis : Prepared via Michael addition using 1,2-bis(2-pyridyl)ethylene .

- Properties : Exhibits distinct $ ^1H $ NMR shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) due to electron-withdrawing pyridyl groups, contrasting with the simpler fluorophenyl derivative .

3F-α-PVP (1-(3-Fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one)

3-Fluorophenylacetone (1-(3-Fluorophenyl)propan-1-one)

- Structure: Shorter propanone chain with the same fluorophenyl group.

- Physicochemical Properties :

- Comparison: The reduced chain length lowers molecular weight (152.17 g/mol vs.

Physicochemical and Spectroscopic Properties

*Calculated based on molecular formula C₁₃H₁₇FO.

Biological Activity

Overview

1-(3-Fluorophenyl)heptan-1-one is a synthetic compound belonging to the cathinone class, which includes various psychoactive substances. The presence of a fluorine atom on the phenyl ring significantly influences its chemical properties and biological activity. This compound has garnered attention for its potential effects on neurotransmitter systems, particularly in the context of its psychoactive properties.

The structure of this compound can be described as follows:

- Chemical Formula : C₁₄H₁₃F

- Molecular Weight : 218.25 g/mol

- Functional Groups : Ketone (C=O), Fluorinated aromatic ring

The primary mechanism of action for this compound involves interaction with monoamine transporters in the central nervous system. Specifically, it inhibits the reuptake of key neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in heightened stimulation of the central nervous system and producing psychoactive effects similar to those of amphetamines.

Psychoactive Effects

Research indicates that this compound exhibits stimulant properties, which may lead to effects such as increased energy, euphoria, and heightened alertness. These effects are consistent with other compounds in the cathinone class.

Toxicological Studies

Toxicological assessments have shown that synthetic cathinones, including this compound, can lead to severe adverse effects. Case studies have documented instances of hyperthermia, agitation, and cardiovascular complications associated with high doses or prolonged use .

Comparative Analysis

To understand the biological activity of this compound in relation to similar compounds, a comparison with other cathinones is useful:

| Compound | Structure Type | Key Effects | Toxicity Profile |

|---|---|---|---|

| This compound | Fluorinated cathinone | Stimulant effects; increased neurotransmitter levels | Severe adverse reactions reported |

| 1-(4-Fluorophenyl)heptan-1-one | Para-fluorinated | Similar stimulant effects | Comparable toxicity |

| 1-(3-Chlorophenyl)heptan-1-one | Chlorinated variant | Altered pharmacological profile | Varies based on chlorination |

Case Studies

A retrospective analysis highlighted several cases involving patients who experienced adverse effects after using synthetic cathinones. In one study, patients presented with symptoms including severe agitation and hyperthermia after consumption of products containing this compound . The findings suggest that while this compound may have therapeutic potential, its safety profile requires careful consideration.

Research Applications

The potential applications for this compound extend beyond recreational use:

- Pharmacological Research : Its ability to modulate neurotransmitter systems makes it a candidate for studying addiction and mood disorders.

- Synthetic Chemistry : As a precursor in organic synthesis, it can facilitate the development of more complex molecules with therapeutic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.